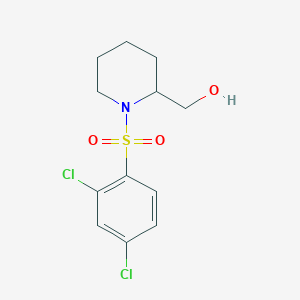

(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol

Descripción

(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol (CAS: 1353951-75-3) is a piperidine-derived compound featuring a 2,4-dichlorophenyl sulfonyl group and a hydroxymethyl substituent. Its molecular formula is C₁₂H₁₅Cl₂NO₃S, with a molecular weight of 324.22 g/mol . This compound is marketed as a biochemical reagent, suggesting applications in medicinal chemistry or as an enzyme inhibitor intermediate .

Propiedades

IUPAC Name |

[1-(2,4-dichlorophenyl)sulfonylpiperidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO3S/c13-9-4-5-12(11(14)7-9)19(17,18)15-6-2-1-3-10(15)8-16/h4-5,7,10,16H,1-3,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLQCKBOMIFNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperidin-2-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of (1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring .

Aplicaciones Científicas De Investigación

(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of (1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations:

- Molecular Weight: The target compound (324.22 g/mol) is intermediate in size compared to the heavier fluoroquinoline analog (~450–500 g/mol) and lighter pyrimidine derivative (227.69 g/mol). Higher molecular weight may reduce bioavailability but enhance target specificity .

- Substituent Effects: The 2,4-dichlorophenyl sulfonyl group in the target compound offers steric bulk and hydrophobic interactions, likely enhancing binding to hydrophobic enzyme pockets. The 3,5-dichlorophenyl sulfonyl group in the fluoroquinoline analog may alter binding geometry due to symmetric chlorine placement . The 2-chloropyrimidine group in the pyrimidine derivative facilitates hydrogen bonding and π-π stacking, common in kinase inhibitor scaffolds .

- Ring Systems: Piperidine (target) vs. pyrrolidine (fluoroquinoline analog): Piperidine’s six-membered ring offers conformational flexibility, while pyrrolidine’s five-membered ring imposes torsional strain, affecting receptor fit .

Solubility and Stability:

- The hydroxymethyl group in the target compound improves aqueous solubility compared to non-polar analogs.

- The fluoroquinoline analog’s fluorine atoms and aromatic system may enhance membrane permeability but reduce solubility in aqueous media .

- Synthetic Accessibility: The target compound is synthesized via sulfonylation of piperidine with 2,4-dichlorobenzenesulfonyl chloride, followed by hydroxymethylation . The fluoroquinoline analog requires complex quinoline ring formation, increasing synthetic difficulty . The pyrimidine derivative is synthesized through nucleophilic substitution on 2-chloropyrimidine, a straightforward route .

Analytical Methods

highlights an HPLC assay using a methanol-buffer mobile phase (65:35) and sodium 1-octanesulfonate (pH 4.6), which may apply to the target compound for purity analysis. Similar methods could compare retention times and solubility profiles across analogs .

Actividad Biológica

(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological interactions. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅Cl₂NO₃S

- Molecular Weight : 324.22 g/mol

- CAS Number : 1177643-98-9

The compound features a piperidine ring substituted with a sulfonyl group and a dichlorophenyl moiety, which contribute to its biological properties.

The biological activity of (1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol primarily involves:

- Enzyme Inhibition : The sulfonyl group can interact with enzyme active sites, inhibiting their function. This is particularly relevant in the context of acetylcholinesterase (AChE) and urease inhibition.

- Protein Interaction : The piperidine structure enhances binding affinity to protein targets, facilitating interactions that can lead to therapeutic effects.

Antibacterial Activity

Research has demonstrated that compounds similar to (1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol exhibit varying degrees of antibacterial activity. A study evaluating synthesized compounds reported moderate to strong efficacy against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes:

- Acetylcholinesterase (AChE) : Compounds derived from similar structures have been reported with IC₅₀ values ranging from 0.63 µM to 6.28 µM, indicating strong inhibitory potential compared to standard inhibitors .

- Urease : Significant inhibition was also noted, with several derivatives demonstrating IC₅₀ values considerably lower than the reference standard thiourea (21.25 µM) .

Comparative Analysis of Biological Activity

| Compound | Activity Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound A | AChE Inhibition | 0.63 | |

| Compound B | Urease Inhibition | 1.13 | |

| Compound C | Antibacterial (S. typhi) | Moderate |

Case Studies

- Synthesis and Evaluation of Derivatives : A study synthesized several piperidine derivatives including (1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol, evaluating their pharmacological potential as antibacterial agents and enzyme inhibitors. The findings highlighted the efficacy of these compounds in inhibiting AChE and urease, showcasing their therapeutic promise against various diseases .

- Molecular Docking Studies : Docking studies have elucidated the binding interactions between these compounds and target proteins, revealing insights into their mechanism of action and potential for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.